molecular formula C15H14N2O B232305 1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)

1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)

Cat. No. B232305
M. Wt: 238.28 g/mol
InChI Key: FHXQDYMEZCTRGK-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone), also known as Michler's hydrazone, is an organic compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. Michler's hydrazone has been used in various fields of research, including chemistry, biochemistry, and pharmacology.

Mechanism of Action

1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone is a small molecule that can interact with biological molecules. It has been shown to bind to DNA and RNA and can cause structural changes in these molecules. 1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone has also been shown to interact with biological membranes and can cause changes in their fluidity and permeability.
Biochemical and Physiological Effects
1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone has been shown to have a wide range of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells and can induce apoptosis. 1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone has several advantages for laboratory experiments. It is a small molecule that is easy to work with and can be synthesized in large quantities. It is also a fluorescent probe that can be used to study biological molecules. However, 1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone has some limitations. It is cytotoxic to some cells and can cause DNA damage. It is also unstable in aqueous solutions and can degrade over time.

Future Directions

There are several future directions for research on 1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone. One area of research is the development of new fluorescent probes based on 1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone. These probes could be used to study the interaction of small molecules with biological molecules. Another area of research is the development of new anticancer agents based on 1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone. These agents could be used to treat cancer by inducing apoptosis in cancer cells. Finally, there is a need for further research on the toxicity of 1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone. This will help to determine the safe use of this compound in laboratory experiments.

Synthesis Methods

1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone is synthesized by reacting 1,2-Diphenyl-1,2-ethanedione with methylhydrazine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone has been well established and is commonly used in laboratories.

Scientific Research Applications

1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone has been used in scientific research for many years. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a fluorescent probe in biochemistry research. 1,2-Diphenyl-1,2-ethanedione 1-(methylhydrazone)'s hydrazone has been used to study the binding of proteins to DNA and RNA. It has also been used to study the interaction of small molecules with biological membranes.

properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(2Z)-2-(methylhydrazinylidene)-1,2-diphenylethanone

InChI

InChI=1S/C15H14N2O/c1-16-17-14(12-8-4-2-5-9-12)15(18)13-10-6-3-7-11-13/h2-11,16H,1H3/b17-14-

InChI Key

FHXQDYMEZCTRGK-VKAVYKQESA-N

Isomeric SMILES

CN/N=C(/C1=CC=CC=C1)\C(=O)C2=CC=CC=C2

SMILES

CNN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CNN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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